molecular formula C21H25N3O2S2 B2573439 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide CAS No. 946221-53-0

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2573439
CAS No.: 946221-53-0
M. Wt: 415.57
InChI Key: CMQRJUUBADRIGU-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide: is a complex organic compound that features a combination of a naphthalene sulfonamide group, a thiophene ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene Sulfonamide Core: This can be achieved by sulfonation of naphthalene followed by amination.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methylpiperazin-1-yl)ethyl)naphthalene-2-sulfonamide
  • N-(2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

Uniqueness

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide is unique due to the presence of both the thiophene ring and the piperazine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-23-9-11-24(12-10-23)21(19-8-13-27-16-19)15-22-28(25,26)20-7-6-17-4-2-3-5-18(17)14-20/h2-8,13-14,16,21-22H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQRJUUBADRIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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